

# Pacritinib Plus Chemotherapy for FLT3-ITD Positive AML: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Pacritinib |           |
| Cat. No.:            | B611967    | Get Quote |

For researchers and drug development professionals navigating the landscape of targeted therapies for Acute Myeloid Leukemia (AML), particularly the challenging FLT3-ITD positive subtype, this guide provides a comparative analysis of **pacritinib** in combination with chemotherapy. **Pacritinib**, a dual inhibitor of JAK2 and FLT3, has shown promise in preclinical and early clinical studies. This document summarizes the available data, compares it with other therapeutic alternatives, and provides detailed experimental context.

# Pacritinib: Mechanism of Action and Preclinical Rationale

**Pacritinib** is an oral tyrosine kinase inhibitor with activity against both FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2).[1][2] Activating mutations in FLT3, most commonly internal tandem duplications (FLT3-ITD), are found in approximately 25-30% of AML patients and are associated with a poor prognosis.[3] The FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor, driving downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT5, which promote leukemic cell proliferation and survival.[1]

**Pacritinib** directly inhibits FLT3-ITD, thereby blocking these aberrant signaling cascades.[1] Preclinical studies have demonstrated that **pacritinib** can induce apoptosis and cell cycle arrest in FLT3-ITD positive AML cell lines.[4] Furthermore, its dual inhibition of JAK2 may offer an advantage by potentially overcoming resistance mechanisms involving the JAK/STAT pathway.[4]



Below is a diagram illustrating the proposed mechanism of action of **pacritinib** in inhibiting the FLT3 signaling pathway.



Click to download full resolution via product page

**Pacritinib**'s inhibition of the FLT3-ITD signaling pathway.



# Clinical Investigation of Pacritinib in FLT3-ITD Positive AML

A pilot phase I clinical trial (NCT02323607) evaluated the safety and preliminary efficacy of **pacritinib** in combination with chemotherapy in patients with FLT3-mutated AML.[2][3][5]

### **Study Design and Patient Population**

The study included two cohorts:[2][3]

- Cohort A: Fit patients eligible for intensive chemotherapy received pacritinib with cytarabine and daunorubicin (7+3 regimen).[3]
- Cohort B: Patients considered unfit for intensive therapy or with relapsed/refractory disease received **pacritinib** with decitabine.[3]

A total of 13 patients were enrolled, with 5 in Cohort A and 8 in Cohort B.[2][3] All patients were positive for a FLT3-ITD mutation.[3]

The experimental workflow for this clinical trial is outlined below.



Click to download full resolution via product page

Workflow of the Phase I trial of **pacritinib** plus chemotherapy.



## **Key Findings**

The results from this early-phase study are summarized in the tables below.

Table 1: Patient Demographics and Baseline Characteristics (N=13)

| Characteristic                          | Number of Patients (%)   |  |  |
|-----------------------------------------|--------------------------|--|--|
| Age, median (range)                     | 62 (23-76)               |  |  |
| Gender                                  |                          |  |  |
| Male                                    | 7 (54%)                  |  |  |
| Female                                  | 6 (46%)                  |  |  |
| AML Status                              |                          |  |  |
| Newly Diagnosed                         | 8 (62%)                  |  |  |
| Relapsed/Refractory                     | 5 (38%)                  |  |  |
| FLT3 Mutation                           |                          |  |  |
| FLT3-ITD                                | 13 (100%)                |  |  |
| FLT3 D835Y (co-occurring)               | 1 (8%)                   |  |  |
| Co-occurring Mutations                  |                          |  |  |
| NPM1                                    | Present in some patients |  |  |
| IDH2                                    | Present in some patients |  |  |
| TET2                                    | Present in some patients |  |  |
| Data sourced from Jeon et al., 2020.[3] |                          |  |  |

Table 2: Efficacy and Safety of Pacritinib plus Chemotherapy



| Outcome                                    | Cohort A (Pacritinib + 7+3)<br>(n=5) | Cohort B (Pacritinib +<br>Decitabine) (n=8) |
|--------------------------------------------|--------------------------------------|---------------------------------------------|
| Efficacy                                   |                                      |                                             |
| Complete Remission (CR)                    | 2 (40%)                              | 0                                           |
| Morphologic Leukemia-Free<br>State         | 0                                    | 1 (12.5%)                                   |
| Stable Disease                             | 2 (40%)                              | 5 (62.5%)                                   |
| Safety                                     |                                      |                                             |
| Dose-Limiting Toxicities (DLTs)            | 1 (Grade 3 Hemolytic Anemia)         | 1 (Grade 3 QTc Prolongation)                |
| Most Common Grade 1/2<br>Adverse Event     | QTc Prolongation                     | QTc Prolongation                            |
| Data sourced from Jeon et al., 2020.[2][3] |                                      |                                             |

These preliminary results suggest that **pacritinib** in combination with intensive chemotherapy is tolerable and demonstrates anti-leukemic activity in patients with FLT3-ITD positive AML.[2] [3]

# **Comparison with Alternative FLT3 Inhibitors**

The current standard of care for newly diagnosed, fit patients with FLT3-mutated AML is intensive chemotherapy in combination with the multi-kinase inhibitor midostaurin.[6] Several other FLT3 inhibitors are also approved or in late-stage development. A comparative overview of these agents is presented below. It is important to note that the data is from separate clinical trials and not from direct head-to-head comparisons.

Table 3: Comparison of **Pacritinib** Combination Therapy with Other FLT3 Inhibitors in FLT3-ITD Positive AML



| Therapy                                                        | Patient Population    | Key Efficacy Outcomes                                            |
|----------------------------------------------------------------|-----------------------|------------------------------------------------------------------|
| Pacritinib + 7+3                                               | Newly Diagnosed & R/R | CR: 40% (in newly diagnosed/fit cohort)                          |
| Midostaurin + 7+3                                              | Newly Diagnosed       | Median OS: 74.7 months (vs. 25.6 months with placebo)            |
| Quizartinib + 7+3                                              | Newly Diagnosed       | Median OS: 31.9 months (vs. 15.1 months with placebo)            |
| Gilteritinib (monotherapy)                                     | Relapsed/Refractory   | Median OS: 9.3 months (vs. 5.6 months with salvage chemotherapy) |
| Crenolanib + 7+3                                               | Newly Diagnosed       | CR/CRi: 86%; Median OS not reached at 45 months follow-up        |
| Data sourced from multiple clinical trials.[1][3][7][8][9][10] |                       |                                                                  |

From this comparison, it is evident that several FLT3 inhibitors, when combined with chemotherapy, have demonstrated a survival benefit in newly diagnosed FLT3-ITD positive AML. **Pacritinib**'s early data shows promising response rates, but further investigation in larger, randomized trials is necessary to establish its comparative efficacy and long-term outcomes.

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of key experimental protocols used in the preclinical evaluation of **pacritinib**.

#### **Cell Lines and Culture**

 Cell Lines: MV4-11 and MOLM-13 (human AML cell lines harboring FLT3-ITD mutation) were commonly used.[4]



Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640)
 supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

### **In Vitro Assays**

- Cell Viability Assay (e.g., CellTiter-Glo®): Cells were seeded in 96-well plates and treated with varying concentrations of **pacritinib** for 48-72 hours. Cell viability was assessed by measuring ATP levels, which correlate with the number of viable cells.[4]
- Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): Following treatment with
   pacritinib, cells were stained with Annexin V (to detect early apoptotic cells) and propidium
   iodide (to detect late apoptotic/necrotic cells) and analyzed by flow cytometry.[4]
- Cell Cycle Analysis: Cells were treated with **pacritinib**, fixed in ethanol, and stained with propidium iodide to determine the DNA content. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was then analyzed by flow cytometry.[4]
- Western Blot Analysis: To assess the effect of pacritinib on signaling pathways, cells were
  treated with the drug, and protein lysates were prepared. Proteins of interest (e.g., total and
  phosphorylated FLT3, STAT5, ERK, AKT) were separated by SDS-PAGE, transferred to a
  membrane, and detected using specific antibodies.[4]

#### In Vivo Studies

• Xenograft Models: Human AML cells (e.g., MV4-11) were subcutaneously or intravenously injected into immunodeficient mice. Once tumors were established, mice were treated with oral **pacritinib** or a vehicle control. Tumor growth was monitored, and at the end of the study, tumors were harvested for further analysis (e.g., western blotting).[11]

#### Conclusion

The combination of **pacritinib** with chemotherapy presents a promising therapeutic strategy for FLT3-ITD positive AML. Its dual inhibition of FLT3 and JAK2 provides a strong mechanistic rationale. Early clinical data demonstrates tolerability and anti-leukemic activity. However, to fully understand its place in the treatment paradigm, larger, randomized controlled trials are needed to compare it directly with the current standard of care and other emerging FLT3



inhibitors. The detailed experimental protocols provided in this guide offer a framework for further preclinical and translational research in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ashpublications.org [ashpublications.org]
- 2. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Crenolanib and Intensive Chemotherapy in Newly Diagnosed FLT3-Mutated AML The ASCO Post [ascopost.com]
- 8. Midostaurin in patients with acute myeloid leukemia and FLT3-TKD mutations: a subanalysis from the RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term results of a phase 2 trial of crenolanib combined with 7+3 chemotherapy in adults with newly diagnosed FLT3 mutant AML. ASCO [asco.org]
- 11. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pacritinib Plus Chemotherapy for FLT3-ITD Positive AML: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611967#investigating-pacritinib-plus-chemotherapy-in-flt3-itd-positive-aml]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com